5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine class. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a fluorophenyl group at the 5-position and a morpholinoethyl group at the 6-position. It has garnered interest in various fields due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to target adenosine receptors . Adenosine receptors play a crucial role in various physiological processes, including neurotransmission and inflammation.
Mode of Action
Similar compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been used to synthesize probes for adenosine receptors . This suggests that the compound may interact with its targets by binding to the adenosine receptors, thereby modulating their activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate triazole and pyrimidine precursors. One efficient method involves a one-pot catalyst-free procedure at room temperature. This method uses dibenzoylacetylene and triazole derivatives to achieve excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above can be scaled up for industrial applications due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and pyrimidine rings.
Substitution: The fluorophenyl and morpholinoethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with similar structural features but different functional groups.
Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole ring but has a thiadiazine ring instead of a pyrimidine ring.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: A compound with a tetrazine ring fused to the triazole ring.
Uniqueness
5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl and morpholinoethyl groups enhances its potential as a fluorescent probe and its reactivity in various chemical reactions.
Biological Activity
5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core structure with a fluorophenyl and morpholinoethyl substituent. The presence of the fluorine atom is believed to enhance its biological activity by influencing lipophilicity and receptor interactions.
Biological Activity Overview
Research indicates that compounds with triazolo-pyrimidine structures exhibit various biological activities, including:
- Antitumor Activity : Several studies highlight the effectiveness of triazolo-pyrimidines in inhibiting tumor growth. For instance, derivatives targeting Skp2 have shown promising results in inhibiting cancer cell proliferation and migration .
- Inhibition of USP28 : A related compound demonstrated potent inhibition of USP28, a deubiquitinating enzyme implicated in cancer progression. The compound's IC50 value was reported at 1.1 μmol/L, indicating significant activity against this target .
- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest at the S-phase in various cancer cell lines .
The mechanisms through which this compound exerts its effects include:
- Targeting Oncogenic Pathways : By inhibiting proteins like Skp2 and USP28, the compound disrupts critical pathways involved in cell proliferation and survival.
- Inducing Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .
Case Study 1: Inhibition of USP28
In a study focusing on the inhibition of USP28 by related triazolo-pyrimidine derivatives, it was found that treatment with these compounds resulted in decreased levels of key oncogenes such as c-Myc. This effect was attributed to enhanced degradation mediated by the proteasome pathway .
Case Study 2: Antitumor Activity Against Gastric Cancer
A derivative similar to this compound was tested in MGC-803 xenograft models. Results indicated significant tumor reduction without notable toxicity to normal tissues. The compound effectively inhibited colony formation and migration in vitro .
Data Table: Biological Activity Summary
Activity Type | Compound Tested | IC50 Value | Effect Observed |
---|---|---|---|
USP28 Inhibition | Triazolo-Pyrimidine Derivative | 1.1 μmol/L | Decreased c-Myc levels |
Antitumor Activity | Skp2 Targeting Compound | Not specified | Tumor growth inhibition in xenografts |
Cell Cycle Arrest | Related Triazolo-Pyrimidines | Not specified | S-phase arrest in cancer cell lines |
Properties
IUPAC Name |
4-[2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O/c18-15-3-1-13(2-4-15)16-14(5-6-22-7-9-24-10-8-22)11-23-17(21-16)19-12-20-23/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCFBPZTUHHEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CN3C(=NC=N3)N=C2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.